molecular formula C23H19NO5 B1322526 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxybenzoic acid CAS No. 332121-93-4

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxybenzoic acid

Cat. No. B1322526
M. Wt: 389.4 g/mol
InChI Key: KSFFCSQFNZYKTE-UHFFFAOYSA-N
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Description

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxybenzoic acid is a derivative of fluorenyl-methoxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis for temporary protection of the amino group. This specific compound has not been directly studied in the provided papers, but its structural relatives have been investigated for various applications, including as anti-inflammatory agents and in fluorescence labeling for analytical purposes .

Synthesis Analysis

The synthesis of related fluorenyl-methoxycarbonyl compounds typically involves multiple steps, including bromination, methylation, and coupling reactions. For instance, the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involved commercial fluorene as the starting material, followed by bromination, methylation, Suzuki coupling, and hydrolysis . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of fluorenyl-methoxycarbonyl derivatives is characterized by the presence of the fluorene moiety, which is known for its planar and rigid structure, providing stability to the molecule. The methoxycarbonyl group serves as a protective group that can be removed under specific conditions during peptide synthesis. The presence of additional substituents, such as amino and methoxy groups, can influence the reactivity and interaction of the molecule with other compounds .

Chemical Reactions Analysis

Fluorenyl-methoxycarbonyl amino acids are typically used in peptide synthesis, where they undergo deprotection under basic conditions to reveal the free amino group for peptide bond formation. The specific compound mentioned may also participate in similar reactions, although the provided papers do not detail such processes. However, the related compound N-(fluorenyl-9-methoxycarbonyl) amino acids have been shown to possess anti-inflammatory activity, suggesting that they may interact with biological targets to exert their effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorenyl-methoxycarbonyl derivatives are influenced by their molecular structure. The fluorescence properties of these compounds make them useful in analytical applications, as demonstrated by the use of a carbazole-9-carboxylic acid derivative for the determination of carbonyl groups in cellulosics . The stability of the fluorene core and the protective methoxycarbonyl group are essential for their function in synthetic applications. The provided papers do not offer specific data on the physical and chemical properties of the compound , but its structural analogs exhibit properties that make them suitable for use in fluorescence labeling and as potential therapeutic agents .

Scientific Research Applications

Synthesis of Peptides and Amino Acids

  • N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids are used as intermediates for preparing peptides with reversibly protected peptide bonds. This is particularly valuable in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
  • Unnatural amino acid 2, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, imitates a tripeptide β-strand and can form β-sheet-like hydrogen-bonded dimers. This compound, abbreviated as "Hao," has been incorporated into peptides using standard peptide synthesis techniques (Nowick, Chung, Maitra, Maitra, Stigers, Sun, 2000).

Development of β-Peptides

  • The preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, achieved via diastereoselective amidomethylation, is instrumental for large-scale production of Fmoc-β2hXaa-OH. This facilitates solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Peptide Bond Homologation

  • The Arndt-Eistert protocol was successfully applied starting from N-Fmoc-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in two steps with high yield. This has significant implications for peptide chemistry (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Self-Assembled Structures from Modified Amino Acids

  • Fmoc modified aliphatic amino acids demonstrate self-assembling properties under varying conditions, leading to the formation of complex structures like flower-like and tube-like morphologies. This opens up potential applications in the design of novel self-assembled architectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Synthesis of Oligomers

  • N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were effectively incorporated into solid-phase synthesis, resulting in the synthesis of oligomers varying in length. This showcases the adaptability of the compound in synthesizing complex molecular structures (Gregar & Gervay-Hague, 2004).

Nanotechnology Applications

  • N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, demonstrating their potential in nanotechnology and material science. These surfactants can be converted into enzymatically activated CNT surfactants, enabling homogeneous aqueous nanotube dispersions on-demand (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-14-10-11-21(19(12-14)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFFCSQFNZYKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626693
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxybenzoic acid

CAS RN

332121-93-4
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332121-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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